3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
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Overview
Description
3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions typically occur under basic conditions and can yield high selectivity and broad substrate scope .
Industrial Production Methods
Industrial production of piperidine derivatives may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various types of reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diamines, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . Reaction conditions often involve basic environments and specific temperature and pressure settings to achieve high yields and selectivity .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their biological activity and potential therapeutic effects.
Medicine: Incorporated into various pharmaceuticals for their pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride include other piperidine derivatives such as:
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
Spiropiperidines: Piperidine rings fused with other ring systems.
Condensed Piperidines: Piperidine rings condensed with other aromatic or heterocyclic rings.
Piperidinones: Oxidized forms of piperidines.
Uniqueness
The uniqueness of piperidine, 3-[5-[(2-methoxyphenyl)methyl]-2-oxazolyl]-, monohydrochloride lies in its specific structure, which includes a piperidine ring substituted with a 2-oxazolyl group and a 2-methoxyphenylmethyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBMXSMHWCQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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